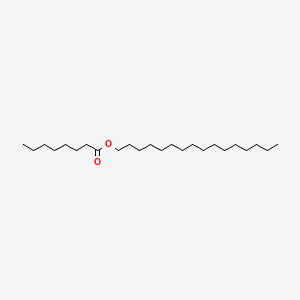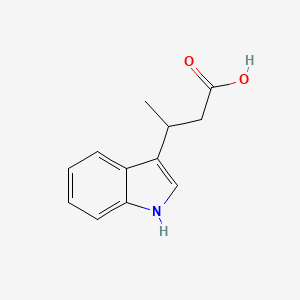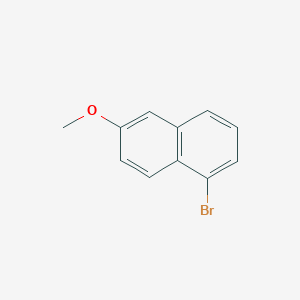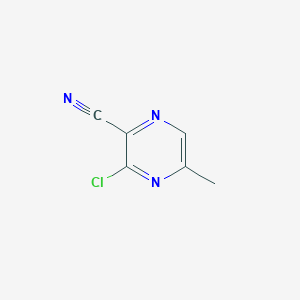
Disperse red 135
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its vibrant color and stability, making it a valuable dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disperse red 135 involves several steps. The process typically begins with the diazotization of 4-nitroaniline, followed by coupling with a suitable phenol derivative. The resulting azo compound is then subjected to acetylation to introduce the acetyloxy groups. The final step involves the amidation of the intermediate product to form the benzamide derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Disperse red 135 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Disperse red 135 has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Widely used in the textile industry as a stable and vibrant red dye.
Mechanism of Action
The mechanism of action of Disperse red 135 involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The acetyloxy groups can be hydrolyzed to release acetic acid, which may further influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler structure without the azo and acetyloxy groups.
4-Nitroaniline: Contains the nitro group but lacks the benzamide and azo functionalities.
Azo dyes: A broad class of compounds with similar azo linkages but different substituents.
Uniqueness
Disperse red 135 is unique due to its combination of azo, nitro, and acetyloxy groups, which confer specific chemical and physical properties. This combination makes it particularly useful as a dye with high stability and vibrant color .
Properties
CAS No. |
29765-00-2 |
|---|---|
Molecular Formula |
C27H27N5O7 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-benzamido-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C27H27N5O7/c1-19(33)38-16-14-31(15-17-39-20(2)34)24-12-13-25(30-29-22-8-10-23(11-9-22)32(36)37)26(18-24)28-27(35)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3,(H,28,35) |
InChI Key |
ORNBGJQGKJZRNY-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
29765-00-2 58051-96-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide](/img/structure/B1595221.png)
